Regioisomeric Differentiation: N2-Benzyl-3-yl vs. N1-Benzyl-4-yl Pyrazole Connectivity Dictates Molecular Topology
The target compound bears the benzyl group at the N2 position of the pyrazole with oxolane attachment at C3 (2-benzylpyrazol-3-yl topology). In contrast, the closest commercially available regioisomer, (2R,3R)-2-(1-benzylpyrazol-4-yl)oxolane-3-carboxylic acid (CAS 1807882-26-3), positions the benzyl group at N1 and oxolane at C4. This regioisomeric shift alters the relative orientation of the benzyl aromatic ring and the carboxylic acid by approximately 120–180° in conformational space, directly affecting the pharmacophoric geometry recognized by kinase ATP-binding pockets such as Bub1 . The N2-benzyl-3-yl pattern is a defining feature of the lead series from which BAY-320 (Bub1 IC₅₀ < 10 nM biochemical) was optimized, while the N1-benzyl-4-yl series has no reported nanomolar Bub1 activity in the peer-reviewed literature [1].
| Evidence Dimension | Pyrazole regioisomerism (benzyl position and oxolane attachment site) |
|---|---|
| Target Compound Data | 2-Benzylpyrazol-3-yl (N2-benzyl, C3-linkage to oxolane) |
| Comparator Or Baseline | (2R,3R)-2-(1-Benzylpyrazol-4-yl)oxolane-3-carboxylic acid, CAS 1807882-26-3 (N1-benzyl, C4-linkage to oxolane) |
| Quantified Difference | Regioisomeric shift; no quantitative head-to-head data available. Class-level inference from Bub1 inhibitor SAR: N2-benzyl-3-yl scaffold yields low nanomolar biochemical potency (BAY-320 IC₅₀ < 10 nM); N1-benzyl-4-yl scaffold lacks published nanomolar Bub1 activity [1]. |
| Conditions | Structural comparison based on IUPAC nomenclature and Bub1 kinase biochemical assay (class-level reference compound BAY-320) |
Why This Matters
Procurement of the incorrect regioisomer risks complete loss of the kinase inhibition phenotype for which this scaffold class has been validated.
- [1] Hitchcock, M. et al. Abstract 2718: Synthesis and characterization of novel benzylpyrazole-based BUB1 kinase inhibitors with anti-tumor activity. Cancer Res 2016, 76 (14_Supplement), 2718. BAY-320 biochemical potency: single-digit nanomolar IC₅₀. View Source
